Magtrieve(TM)
Overview
Description
Magtrieve(TM) is a trademarked name for a compound based on tetravalent chromium dioxide (CrO₂). It is a magnetically retrievable oxidant that has found wide application in organic synthesis, particularly in microwave-assisted reactions. Magtrieve(TM) is known for its efficiency in converting electromagnetic energy into heat, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Magtrieve™ primarily targets organic compounds, particularly alcohols, acetals, and ketals . It is used in various oxidation reactions, such as the oxidation of allylic alcohols to allylic aldehydes .
Mode of Action
Magtrieve™ interacts with its targets through oxidation reactions . It is a selective, heterogeneous form of CrO2, whose reduced form stays on the crystal surface . The oxidation reactions with Magtrieve™ are typically performed in chlorinated solvents or toluene .
Biochemical Pathways
The primary biochemical pathway affected by Magtrieve™ is the oxidation of organic compounds. For instance, it facilitates the conversion of alcohols into carbonyl compounds . It can also oxidize thiols to disulfides .
Pharmacokinetics
Its insolubility in most common organic solvents
Result of Action
The action of Magtrieve™ results in the oxidation of target compounds. For example, primary alcohols are converted into corresponding aldehydes without over-oxidizing them to carboxylic acids, while oxidation of secondary alcohols yields ketones .
Action Environment
The action of Magtrieve™ is influenced by environmental factors such as temperature and solvent type . Reactions with Magtrieve™ are typically performed in chlorinated solvents or toluene . The reduced chromium surface can be simply reconverted into CrO2 by heating in air , suggesting that temperature plays a crucial role in its action.
Biochemical Analysis
Biochemical Properties
Magtrieve™ has found wide application in organic synthesis . It facilitates high yield aromatization of Hantzsch 1,4-dihydropyridines to the corresponding pyridines
Molecular Mechanism
The molecular mechanism of Magtrieve™ involves its role as an oxidant. It is known to facilitate the oxidation of certain compounds in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Magtrieve(TM) is typically prepared by the thermal decomposition of crystalline ammonium dichromate ((NH₄)₂Cr₂O₇) at temperatures ranging from 150 to 250°C. The resulting chromium(III) oxide (Cr₂O₃) is then used as a raw material in a sealed platinum container. The CrO₂ magnetic powder is produced through hot-pressing hydrolysis .
Industrial Production Methods
In industrial settings, the preparation of Magtrieve(TM) involves the same basic principles but on a larger scale. The Cr₂O₃ magnetic powder is surface-treated, dispersed in sodium sulfite aqueous solution, stirred, heated, filtered, washed, and dried to ensure the performance of the magnetic powder .
Chemical Reactions Analysis
Types of Reactions
Magtrieve(TM) primarily undergoes oxidation reactions. It is particularly effective in the oxidation of alcohols to carbonyl compounds and the oxidation of thiols to disulfides .
Common Reagents and Conditions
Oxidation of Alcohols: Magtrieve(TM) is used in toluene as a solvent under microwave irradiation.
Oxidation of Thiols: Aromatic thiols are oxidized to disulfides within a few hours, while aliphatic long-chain thiols require higher reaction temperatures and longer times.
Major Products Formed
Alcohols to Carbonyl Compounds: Aldehydes and ketones.
Thiols to Disulfides: Disulfides.
Scientific Research Applications
Magtrieve(TM) has a wide range of applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis, particularly in microwave-assisted reactions.
Medicine: Limited direct applications, but its role in organic synthesis can contribute to the development of pharmaceuticals.
Industry: Used in the production of audio tapes, phonograph records, memory devices, and permanent magnets.
Comparison with Similar Compounds
Similar Compounds
- Potassium Permanganate (KMnO₄)
- Chromium Trioxide (CrO₃)
- Sodium Dichromate (Na₂Cr₂O₇)
Uniqueness
Magtrieve(TM) stands out due to its magnetic retrievability and efficiency in microwave-assisted reactions. Unlike other oxidants, it can be easily separated from the reaction mixture using a magnet, reducing the need for extensive purification steps. Additionally, its ability to convert electromagnetic energy into heat makes it particularly suitable for microwave synthesis .
Properties
IUPAC Name |
chromium;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIVHDYINPEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.027 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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